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Compound of Interest

Compound Name: 4-Hydroxyhexan-3-one

Cat. No.: B7770993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound 4-
Hydroxyhexan-3-one (CAS No: 4984-85-4), a secondary alpha-hydroxy ketone. The following

sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance

spectroscopy characteristics. This document is intended to serve as a comprehensive resource

for the identification, characterization, and analysis of this molecule in research and

development settings.

Mass Spectrometry (MS)
Mass spectrometry of 4-Hydroxyhexan-3-one provides key information about its molecular

weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (EI)

mass spectrum exhibits a molecular ion peak and several characteristic fragment ions.

Table 1: Mass Spectrometry Data for 4-Hydroxyhexan-3-one
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Property Value

Molecular Formula C₆H₁₂O₂

Molecular Weight 116.16 g/mol

Ionization Mode Electron Ionization (EI)

Major Fragments (m/z) Relative Intensity (%)

59 99.99

57 40.79

31 55.56

29 37.46

41 23.89

Data sourced from PubChem CID 95609.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in 4-Hydroxyhexan-3-
one. The spectrum is characterized by a strong absorption band corresponding to the carbonyl

(C=O) group and a broad band indicating the hydroxyl (O-H) group.

Table 2: Infrared Spectroscopy Data for 4-Hydroxyhexan-3-one

Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch Broad, ~3400
Indicates the presence of the

hydroxyl group.

C-H Stretch ~2970, ~2930, ~2870
Aliphatic C-H stretching

vibrations.

C=O Stretch Strong, ~1715
Characteristic of a saturated

ketone.
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Note: The exact positions of the peaks can vary slightly based on the sample preparation and

the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon and hydrogen framework of 4-Hydroxyhexan-3-one. While publicly available, detailed

experimental NMR data with assigned chemical shifts and coupling constants for 4-
Hydroxyhexan-3-one is limited, the expected spectral features can be predicted based on its

structure.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons in the ethyl and

propyl chains, as well as the hydroxyl proton and the proton on the carbon bearing the hydroxyl

group.

Table 3: Predicted ¹H NMR Spectral Data for 4-Hydroxyhexan-3-one

Proton Assignment
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity
(Predicted)

Coupling Constant
(J, Hz) (Predicted)

CH₃ (C6) 0.9 - 1.0 Triplet (t) ~7.5

CH₂ (C5) 1.5 - 1.7 Sextet (sxt) ~7.5

CH(OH) (C4) 4.0 - 4.2 Triplet (t) ~7.0

OH Variable Singlet (s, broad) N/A

CH₂ (C2) 2.4 - 2.6 Quartet (q) ~7.3

CH₃ (C1) 1.0 - 1.1 Triplet (t) ~7.3

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display six distinct signals, corresponding to the six carbon

atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 4: Predicted ¹³C NMR Spectral Data for 4-Hydroxyhexan-3-one
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Carbon Assignment Chemical Shift (δ, ppm) (Predicted)

C1 7 - 9

C2 35 - 37

C3 (C=O) 210 - 215

C4 (CHOH) 74 - 78

C5 25 - 28

C6 9 - 11

Experimental Protocols
The following sections describe generalized experimental methodologies for the acquisition of

the spectral data presented.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments.

Methodology:

Sample Preparation: A dilute solution of 4-Hydroxyhexan-3-one is prepared in a volatile

organic solvent, such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used.

Ionization: The sample is introduced into the ion source, where it is vaporized and

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to

lose an electron, forming a molecular ion (M⁺·), and to undergo fragmentation.

Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, and the data is plotted as a mass

spectrum.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like 4-Hydroxyhexan-3-one, a thin film is prepared

by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment.

A beam of infrared radiation is passed through the sample. The instrument records the

interference pattern of the transmitted radiation.

Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared

spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the

hydrogen and carbon nuclei.

Methodology:

Sample Preparation: Approximately 5-10 mg of 4-Hydroxyhexan-3-one is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.
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For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded.

For ¹³C NMR, a larger number of scans are typically required due to the low natural

abundance of the ¹³C isotope. Proton decoupling is often used to simplify the spectrum.

Data Processing: The FID is subjected to a Fourier transform to generate the NMR

spectrum. The spectrum is then phased, and the chemical shifts are referenced to the TMS

signal (0 ppm).

Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 4-Hydroxyhexan-3-one.

Workflow for Spectral Analysis of 4-Hydroxyhexan-3-one
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Click to download full resolution via product page

Workflow for the spectral analysis of 4-Hydroxyhexan-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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